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CAS No.: 104566-45-2

Cat. No.: B3077275
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Abstract
The pyridazinone scaffold (specifically 3(2H)-pyridazinone) has emerged as a "privileged

structure" in kinase inhibitor discovery due to its ability to function as a robust ATP-mimetic. Its

planar heterocycle topology allows for precise hydrogen bonding with the kinase hinge region,

while its N2 and C6 positions offer versatile vectors for accessing the solvent-exposed front

and the hydrophobic back pockets, respectively. This guide details the end-to-end workflow for

developing pyridazinone-based inhibitors, covering rational structure-activity relationship (SAR)

design, modular chemical synthesis, and high-throughput biochemical validation using the

ADP-Glo™ platform.

Part 1: Rational Design & SAR Strategy
The Pharmacophore Hypothesis
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The success of the pyridazinone scaffold stems from its donor-acceptor capability. In the

context of ATP-competitive inhibition (Type I/Type II), the lactam motif (NH-C=O) mimics the

adenine ring of ATP.

Hinge Binding (The Anchor): The carbonyl oxygen (C3=O) acts as a hydrogen bond

acceptor, while the ring nitrogen (NH at N2) acts as a hydrogen bond donor. This

complementary arrangement binds effectively to the backbone residues (e.g., Met109 in p38

MAPK, Met1160 in c-Met) within the kinase hinge region.

Vector Exploration:

Position C6: Substituents here typically extend into the hydrophobic selectivity pocket

(Gatekeeper region). Aryl or heteroaryl rings at C6 provide

-

stacking opportunities.

Position N2: Derivatization here directs groups toward the solvent-exposed region, ideal

for solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties.

Structural Logic Diagram
The following diagram illustrates the strategic derivatization points of the pyridazinone core.
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Figure 1: Strategic derivatization vectors on the pyridazinone scaffold for kinase inhibition.
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Part 2: Chemical Synthesis Protocols
To facilitate library generation, we utilize a modular "divergent" synthesis strategy. Rather than

building the ring linearly for every analog, we employ a halogenated intermediate that allows for

rapid late-stage diversification via Palladium-catalyzed cross-coupling.

Synthetic Route: The Dichloropyridazine Approach
This route is preferred over the keto-acid condensation for library synthesis because it allows

independent modification of the C3 and C6 positions.

Reagents:

Starting Material: 3,6-Dichloropyridazine.

Solvents: 1,4-Dioxane, DMF, Ethanol.

Catalysts:

or

.

Bases:

,

.

Step-by-Step Synthesis Protocol
Step 1: Hydrolysis to 6-chloropyridazin-3(2H)-one

Dissolve 3,6-dichloropyridazine (1.0 eq) in glacial acetic acid.

Reflux at 110°C for 4–6 hours.

Concentrate in vacuo. Neutralize with saturated

.
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Filter the precipitate to collect 6-chloropyridazin-3(2H)-one.

Mechanism: Selective hydrolysis of one chloride.

Step 2: N2-Functionalization (Solvent Front Vector)

Dissolve the product from Step 1 in dry DMF.

Add

(2.0 eq) and stir for 30 min at RT to deprotonate the lactam nitrogen.

Add the alkyl halide (R-X, e.g., benzyl bromide or alkyl chloride) (1.1 eq).

Stir at 60°C for 3 hours.

Pour into ice water, extract with EtOAc, and purify via flash chromatography.

Step 3: C6-Arylation (Suzuki-Miyaura Coupling)

Dissolve the N-substituted 6-chloropyridazinone in 1,4-dioxane/water (4:1).

Add the appropriate Aryl-Boronic Acid (1.2 eq).

Add

(3.0 eq) and degas the solution with nitrogen for 10 mins.

Add catalyst

(0.05 eq).

Heat to 90°C under nitrogen for 12 hours.

Workup: Filter through Celite, concentrate, and purify via HPLC or column chromatography.
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Figure 2: Modular synthetic pathway for 3,6-disubstituted pyridazinone inhibitors.

Part 3: Biochemical Validation (ADP-Glo™ Assay)
Once synthesized, the compounds must be screened for potency (

). We utilize the ADP-Glo™ Kinase Assay (Promega).[1][2] This assay is superior to ATP-
depletion assays because it measures the production of ADP, resulting in a positive signal-to-
noise ratio and higher sensitivity at low ATP conversion rates.[1]
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Assay Principle[1]
Kinase Reaction: Kinase + Substrate + ATP

Phospho-Substrate + ADP.

ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[1][2][3]

Detection: Converts ADP back to ATP, which drives a Luciferase/Luciferin reaction.[2][3][4]

Light output

ADP produced.[2]

Detailed Protocol (384-well Format)
Materials:

Assay Buffer: 40 mM Tris (pH 7.5), 20 mM

, 0.1 mg/mL BSA, 50

M DTT.

Kinase: Recombinant p38 MAPK or c-Met (0.2–1.0 ng/well).

Substrate: Poly(Glu, Tyr) 4:1 or specific peptide.

ATP: Ultra-pure (at

concentration, typically 10–50

M).

Workflow:
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Step Action
Volume (

L)
Notes

1 Dispense Compound 0.05

100x stock in DMSO

(Echo acoustic

transfer preferred).

2 Add Enzyme Solution 2.5

Diluted in Assay

Buffer. Incubate 10

min (Pre-incubation).

3
Add Substrate/ATP

Mix
2.5 Initiates the reaction.

4 Kinase Reaction - Incubate 60 min at RT.

5
Add ADP-Glo™

Reagent
5.0

Stops reaction;

depletes unreacted

ATP.

6 Depletion Incubation - Incubate 40 min at RT.

7
Add Detection

Reagent
10.0

Converts ADP

ATP

Light.

8 Final Incubation - Incubate 30 min at RT.

9 Read Plate -

Luminescence

integration (0.5–1.0

sec).

Data Analysis & Validation
Normalization: Calculate % Inhibition relative to High Control (DMSO + Enzyme) and Low

Control (No Enzyme/EDTA).

Curve Fitting: Fit data to a 4-parameter logistic equation (Sigmoidal dose-response) to

determine
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.

Quality Control: Ensure Z-Factor (

) > 0.5.

Kinase Reaction
(Enz + Sub + ATP + Inhibitor)

Add ADP-Glo Reagent
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 60 min

Add Detection Reagent
(ADP -> ATP -> Light)

 40 min

Luminescence Readout
(Plate Reader)

 30 min
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Figure 3: ADP-Glo™ assay timeline and reaction logic.

Part 4: Cellular Potency & Selectivity
Biochemical potency must be translated to cellular efficacy. For pyridazinone inhibitors

targeting kinases like c-Met or p38, the following cellular assays are mandatory.

Cell Viability (MTT/CellTiter-Glo)
Cell Lines: EBC-1 (c-Met driven gastric cancer) or THP-1 (p38 inflammatory model).

Protocol: Treat cells for 72h. Add CellTiter-Glo reagent. Measure luminescence.
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Success Metric: Cellular

should be within 10-fold of biochemical

to indicate good permeability.

Target Engagement (Western Blot)
To prove the mechanism of action (MoA), you must show inhibition of the phosphorylation of

the downstream target, not just cell death.

For p38 Inhibitors: Measure phosphorylation of MAPKAPK2 (MK2) or HSP27.

For c-Met Inhibitors: Measure p-c-Met (Tyr1234/1235) and p-ERK1/2.

Protocol: Treat cells for 2h

Lysis

SDS-PAGE

Immunoblot with phospho-specific antibodies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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